
(R)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
Overview
Description
“®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” is a chemical compound that is likely to be used in synthetic organic chemistry . The tert-butyl group is a simple hydrocarbon moiety that has relevance in nature and its implication in biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of tert-butyl esters, such as “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester”, often proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” is likely to be complex due to the presence of the tert-butyl group. The tert-butyl group is the simplest tertiary alcohol, with a formula of (CH3)3COH . It is a colorless solid, which melts near room temperature and has a camphor-like odor .Chemical Reactions Analysis
The chemical reactions involving “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” are likely to be complex and varied. For instance, the Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates . It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed .Physical and Chemical Properties Analysis
The physical and chemical properties of “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” are likely to be influenced by the presence of the tert-butyl group. For instance, tert-butyl ester of acetic acid is a colorless liquid with a fruity odor . The specific gravity of tert-butyl alcohol is 0.87 .Scientific Research Applications
Synthetic Methodologies and Crystallography
Synthetic Applications : Research studies emphasize the synthesis of complex organic molecules, demonstrating methodologies that could be applicable to the synthesis and manipulation of "(R)-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester." For instance, the preparation and characterization of similar carbamic acid tert-butyl esters highlight the compound's role in forming structurally diverse molecules, essential for pharmaceutical and material science applications (Kant, Singh, & Agarwal, 2015).
Crystallographic Studies : Detailed crystallographic analysis of related compounds provides insights into their molecular structures, crucial for understanding the reactivity and interaction of "(R)-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester" with other molecules. These studies are foundational for the development of new materials and drugs (Kant, Singh, & Agarwal, 2015).
Mechanism of Action
Target of Action
Boc-2-Propargyl-D-glycinol, also known as ®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester, is a complex organic compoundIt is postulated that the compound functions as a lewis acid . As a Lewis acid, it exhibits the ability to donate an electron pair to form a covalent bond with a nucleophile .
Mode of Action
The mode of action of Boc-2-Propargyl-D-glycinol involves its interaction with its targets as a Lewis acid. It donates an electron pair to form a covalent bond with a nucleophile, leading to changes in the molecular structure of the target .
Pharmacokinetics
The compound’s molecular formula is c10h17no3, and its molecular weight is 19925 . This information can provide some insights into its potential bioavailability and pharmacokinetic properties.
Result of Action
Its role as a Lewis acid suggests it may influence the formation of covalent bonds within its targets, potentially leading to changes in their structure and function .
Safety and Hazards
Handling of “®-(1-Hydroxymethyl-but-3-ynyl)-carbamic acid tert-butyl ester” should be done with care to prevent skin and eye contact and avoid formation of dust and aerosols . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC#C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650660 | |
| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162107-49-5 | |
| Record name | tert-Butyl [(2R)-1-hydroxypent-4-yn-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



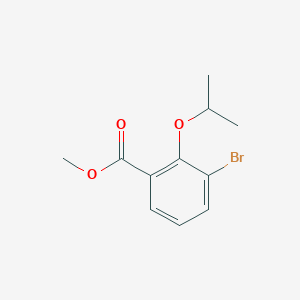
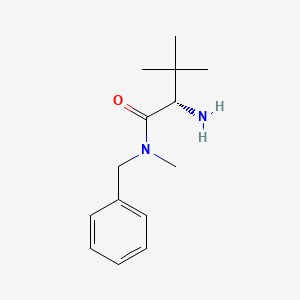
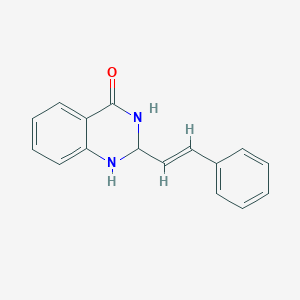

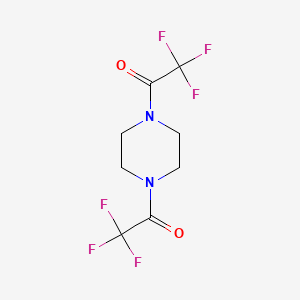


![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide](/img/structure/B6331325.png)
![4'-[4-(Trifluoromethyl)phenylsulfamoyl]acetanilide](/img/structure/B6331326.png)
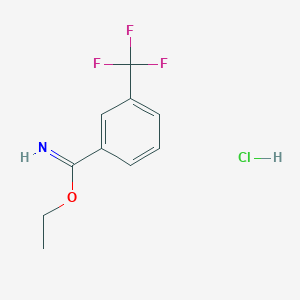
![Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B6331335.png)
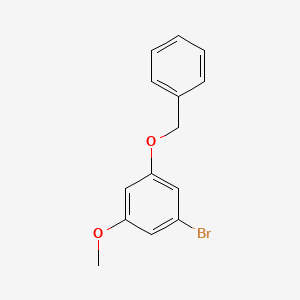
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
